3-Bromo-1,1,1-trichloropropane

Description

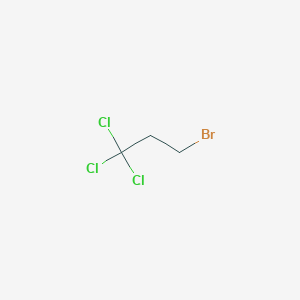

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNXOOKBNWKKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341467 | |

| Record name | 3-Bromo-1,1,1-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-37-6 | |

| Record name | 3-Bromo-1,1,1-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13749-37-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-1,1,1-trichloropropane (CAS: 13749-37-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 3-Bromo-1,1,1-trichloropropane, a halogenated hydrocarbon of interest in synthetic chemistry. The information is compiled to support research and development activities.

Chemical and Physical Properties

This compound is a dense, non-flammable liquid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Identification and General Properties

| Property | Value | Reference |

| CAS Number | 13749-37-6 | [1][2][3][] |

| Molecular Formula | C₃H₄BrCl₃ | [1][2] |

| Molecular Weight | 226.33 g/mol | [2][] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,1,1-Trichloro-3-bromopropane | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 113-114 °C (lit.) | [] |

| Density | 1.762 g/mL at 25 °C (lit.) | [] |

| Refractive Index (n20/D) | 1.513 (lit.) | |

| Vapor Pressure | 1.43 mmHg at 25°C | |

| Flash Point | 166 °F (74.4 °C) | |

| Solubility | No data available. Expected to be soluble in many organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data References

| Spectrum Type | Available Data | Reference |

| ¹H NMR | Data available from commercial suppliers. | [1] |

| ¹³C NMR | Data available from commercial suppliers. | [1] |

| Mass Spectrometry | Data available in spectral databases. | [1] |

| Infrared (IR) Spectroscopy | Data available from commercial suppliers. | [1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the free-radical addition of bromotrichloromethane to ethylene.[5] This reaction is an example of an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the ethylene molecule.

General Experimental Protocol: Synthesis of this compound

-

Initiation: The reaction is initiated by a radical initiator, such as a peroxide or UV light, which generates a trichloromethyl radical from bromotrichloromethane.

-

Propagation:

-

The trichloromethyl radical adds to the ethylene double bond, forming a 3,3,3-trichloropropyl radical.

-

This radical then abstracts a bromine atom from another molecule of bromotrichloromethane to yield the final product, this compound, and regenerates a trichloromethyl radical to continue the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

A simplified logical workflow for this synthesis is depicted below.

Caption: Logical Workflow for the Synthesis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling. The available safety data indicates that it is an irritant.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement | Reference |

| Skin corrosion/irritation | H315: Causes skin irritation | [1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1] |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Toxicological Data:

Biological Activity

Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. Its primary utility appears to be as a chemical intermediate in organic synthesis.

Applications in Research and Development

Given its structure, this compound can serve as a building block in organic synthesis. The presence of both bromine and chlorine atoms offers differential reactivity, and the trichloromethyl group can participate in various chemical transformations. One documented application is its use as a precursor in the synthesis of 3-bromo-1,1,1-trifluoropropane.[6]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety or handling guide. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety protocols when handling this chemical.

References

Spectroscopic Profile of 3-Bromo-1,1,1-trichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the halogenated hydrocarbon 3-Bromo-1,1,1-trichloropropane (CAS No. 13749-37-6). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₄BrCl₃, with a molecular weight of 226.33 g/mol . Its structure consists of a propane backbone with a bromine atom at the C3 position and three chlorine atoms at the C1 position. This substitution pattern gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide key insights into its molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.4 - 3.6 | Triplet | 2H | -CH₂Br |

| 2 | ~3.1 - 3.3 | Triplet | 2H | -CH₂CCl₃ |

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly based on solvent and experimental conditions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit three signals, one for each of the unique carbon atoms in the molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~80 - 90 | -CCl₃ |

| 2 | ~45 - 55 | -CH₂CCl₃ |

| 3 | ~25 - 35 | -CH₂Br |

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.[1] The spectrum was obtained from a neat sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Medium-Strong | C-H stretching (alkane) |

| ~1440 | Medium | C-H bending (scissoring) |

| ~700 - 800 | Strong | C-Cl stretching |

| ~650 - 550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The most abundant fragment ions observed in the GC-MS analysis are:[1]

| m/z | Relative Intensity | Assignment (Proposed) |

| 109 | High | [C₂H₂Cl₂]⁺ |

| 191 | Medium | [C₃H₄⁷⁹Br³⁵Cl₂]⁺ |

| 189 | Medium | [C₃H₄⁷⁹Br³⁵Cl₂ - H₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90, is used for data acquisition.[1]

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the instrument's sample compartment.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, gas chromatography (GC) is an ideal method for sample introduction, allowing for separation from any impurities.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

Data Acquisition:

-

A small volume of a dilute solution of the sample is injected into the GC.

-

The compound travels through the GC column and is separated based on its boiling point and interactions with the stationary phase.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility Profile of 3-Bromo-1,1,1-trichloropropane in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Bromo-1,1,1-trichloropropane, a halogenated hydrocarbon of interest in synthetic chemistry and material science. A comprehensive search of scientific literature, chemical databases, and supplier technical specifications was conducted to ascertain its solubility in common organic solvents. This document summarizes the available information, provides a qualitative assessment of its expected solubility based on physicochemical principles, and presents a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes graphical representations of the experimental workflow and the principles of solubility to aid in research and development activities.

Introduction

This compound (CAS No. 13749-37-6) is a functionalized alkane with a unique combination of halogen atoms, rendering it a potentially valuable intermediate in various chemical syntheses.[1][][3][4][5] Its utility in research and drug development necessitates a thorough understanding of its physical properties, particularly its solubility in various solvent systems. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide provides a centralized resource on the solubility characteristics of this compound.

Quantitative Solubility Data

A rigorous search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. While many sources list its physical properties such as boiling point (113-114 °C) and density (1.762 g/mL at 25 °C), the solubility in organic solvents is often stated as "N/A" or is not specified.[1][]

Table 1: Summary of Available Physical Properties for this compound

| Property | Value | Reference |

| CAS Number | 13749-37-6 | [1][][3][4][5] |

| Molecular Formula | C₃H₄BrCl₃ | [1][][3][4][5] |

| Molecular Weight | 226.33 g/mol | [1][] |

| Boiling Point | 113-114 °C | [1][] |

| Density | 1.762 g/mL at 25 °C | [1][] |

| Solubility in Organic Solvents | No quantitative data available |

Qualitative Solubility Assessment

In the absence of explicit quantitative data, the solubility of this compound can be predicted based on the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound is a polar aprotic molecule. The presence of electronegative bromine and chlorine atoms creates significant bond dipoles, resulting in a net molecular dipole moment. However, it lacks the ability to donate hydrogen bonds.

Based on these characteristics, its expected solubility profile is as follows:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and other ketones and esters. Also expected to be highly soluble in other halogenated solvents like dichloromethane and chloroform due to similar intermolecular forces.

-

Moderate to High Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. While these solvents are nonpolar, the van der Waals forces present in this compound will allow for interaction with these solvents.

-

Low Solubility: Expected in polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the introduction of the non-hydrogen bonding this compound, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is required. The following isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (a preliminary study may be needed to determine the time to equilibrium, typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with the same solvent.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph or other suitable analytical instrument to determine the concentration of this compound.

-

-

Data Analysis:

-

From the concentration of the diluted sample, calculate the original concentration in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

-

Repeat the experiment at least three times to ensure reproducibility and calculate the mean and standard deviation.

-

Logical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationship of factors influencing the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-1,1,1-trichloropropane in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trichloropropane is a valuable reagent in synthetic organic chemistry, primarily utilized as a precursor for the generation of the 3,3,3-trichloropropyl radical. This reactive intermediate can participate in a variety of radical reactions, most notably Atom Transfer Radical Addition (ATRA) to unsaturated systems. The presence of the trichloromethyl group makes this building block particularly useful for the introduction of a sterically demanding and synthetically versatile functional handle. This document provides detailed application notes and protocols for the use of this compound in radical reactions, with a focus on ATRA.

Principle of Reactivity

The utility of this compound in radical reactions stems from the relative weakness of the carbon-bromine bond compared to the carbon-hydrogen and carbon-chlorine bonds within the molecule. Homolytic cleavage of the C-Br bond, typically initiated by heat, light, or a radical initiator, generates the 3,3,3-trichloropropyl radical. This radical can then add to a variety of unsaturated substrates, such as alkenes and alkynes, in a chain reaction mechanism.

Applications in Organic Synthesis

The primary application of this compound is in the formation of new carbon-carbon bonds through radical addition reactions. The resulting products contain the 3,3,3-trichloropropyl moiety, which can be further functionalized. For instance, the trichloromethyl group can be converted to a carboxylic acid, an ester, or other functional groups through various synthetic transformations. This makes this compound a useful tool for the synthesis of complex molecules, including intermediates for pharmaceutical and agrochemical development.

A key example of its application is the addition to olefins, which is analogous to the well-established radical addition of bromotrichloromethane. A study has detailed the synthesis of this compound itself through the radical addition of bromotrichloromethane to ethylene, highlighting the fundamental principles of this type of reaction[1].

Experimental Protocols

The following protocols are based on established methods for Atom Transfer Radical Addition (ATRA) reactions involving similar polyhalogenated alkanes. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Peroxide-Initiated Radical Addition to an Alkene

This protocol describes a general procedure for the addition of this compound to a generic alkene using a peroxide initiator.

Materials:

-

This compound

-

Alkene substrate

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Anhydrous, degassed solvent (e.g., toluene, benzene, or cyclohexane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the alkene (1.0 eq.).

-

Add this compound (1.2 - 2.0 eq.) and the chosen anhydrous, degassed solvent.

-

Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes.

-

Add the radical initiator, such as benzoyl peroxide (0.05 - 0.1 eq.), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.

Logical Workflow for Peroxide-Initiated Radical Addition:

Caption: Workflow for peroxide-initiated radical addition.

Protocol 2: Photochemically-Initiated Radical Addition to an Alkyne

This protocol outlines a general method for the light-induced radical addition of this compound to an alkyne.

Materials:

-

This compound

-

Alkyne substrate

-

Photoreactor or a suitable light source (e.g., UV lamp)

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Quartz reaction vessel (if using UV light)

Procedure:

-

In a quartz reaction vessel, dissolve the alkyne (1.0 eq.) and this compound (1.5 - 3.0 eq.) in the chosen anhydrous, degassed solvent.

-

Degas the solution thoroughly by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

While stirring, irradiate the reaction mixture with a suitable light source at room temperature or with cooling.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to isolate the product.

General Signaling Pathway for Radical Chain Addition:

Caption: Radical chain mechanism for ATRA.

Quantitative Data

While specific quantitative data for the radical reactions of this compound is not extensively reported in readily available literature, yields can be expected to be comparable to those observed for the radical addition of bromotrichloromethane to similar unsaturated systems. The synthesis of this compound itself from the addition of bromotrichloromethane to ethylene has been reported with a minimum yield of 78% in an optimized procedure, suggesting that the subsequent radical reactions of this product should also proceed with good efficiency under appropriate conditions[1].

For analogous ATRA reactions with other polyhalogenated alkanes, yields can range from moderate to excellent, depending on the substrate and reaction conditions.

| Substrate Type | Initiator/Conditions | Expected Yield Range | Notes |

| Terminal Alkenes | Peroxide, Heat | 60-90% | Regioselectivity is generally high, with the radical adding to the less substituted carbon. |

| Internal Alkenes | Peroxide, Heat | 40-70% | Lower yields and potential for stereoisomeric mixtures. |

| Terminal Alkynes | Photochemical | 50-85% | Can lead to a mixture of (E)- and (Z)-isomers of the adduct. |

| Electron-deficient Alkenes | Photochemical/Thermal | 50-80% | The electrophilic nature of the carbon radical can influence reactivity. |

Note: The yield ranges provided are estimates based on analogous reactions and should be considered as a general guide for reaction optimization.

Safety Information

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile reagent for the introduction of the 3,3,3-trichloropropyl group via radical reactions. The protocols and data presented here provide a foundation for researchers to explore the applications of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Heterocycles Using 3-Bromo-1,1,1-trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trichloropropane is a polyhalogenated aliphatic compound with potential as a building block in the synthesis of novel heterocyclic scaffolds. Its distinct reactivity, characterized by a labile carbon-bromine bond and a strongly electron-withdrawing trichloromethyl group, opens avenues for the construction of various heterocyclic systems. This document provides detailed hypothetical protocols for the synthesis of thiazole and aziridine derivatives, leveraging the unique chemical properties of this compound. While direct literature precedents for these specific transformations are scarce, the proposed methodologies are grounded in established principles of organic synthesis and the known reactivity of similar halogenated compounds. The protocols are intended to serve as a foundational guide for researchers exploring the synthetic utility of this versatile reagent.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic structures is therefore a cornerstone of modern medicinal and materials chemistry. This compound presents an interesting, yet underexplored, starting material for heterocycle synthesis. The presence of a reactive bromine atom allows for facile nucleophilic substitution, while the sterically demanding and electron-withdrawing trichloromethyl group can impart unique electronic and conformational properties to the resulting heterocyclic products. These properties may be advantageous in modulating the biological activity or material characteristics of the target compounds.

This application note outlines two potential synthetic pathways utilizing this compound for the synthesis of:

-

A 2-amino-4-(trichloromethyl)thiazole derivative via reaction with thiourea.

-

A 2-(trichloromethyl)aziridine derivative via reaction with a primary amine.

These protocols are designed to be starting points for experimental investigation and may require further optimization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for safe and effective handling.

| Property | Value |

| CAS Number | 13749-37-6[1][2] |

| Molecular Formula | C₃H₄BrCl₃[1][2] |

| Molecular Weight | 226.33 g/mol [1][2] |

| Boiling Point | 113-114 °C |

| Density | 1.762 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid |

Proposed Synthetic Protocols

Protocol 1: Synthesis of 2-Amino-4-(trichloromethyl)thiazole Derivative

This protocol describes a proposed Hantzsch-type thiazole synthesis. The reaction likely proceeds via an initial SN2 reaction where the sulfur atom of thiourea displaces the bromide from this compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Triethylamine (or another suitable base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Experimental Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq).

-

Add absolute ethanol (50 mL) and stir until the thiourea is dissolved.

-

To this solution, add this compound (1.0 eq) dropwise at room temperature.

-

Add triethylamine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-(trichloromethyl)thiazole derivative.

Proposed Reaction Conditions and Expected Outcomes (Hypothetical):

| Parameter | Value |

| Reactant Ratio (Thiourea:Reagent) | 1:1 |

| Solvent | Ethanol |

| Base | Triethylamine |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4 - 6 hours |

| Hypothetical Yield | 40 - 60% |

Protocol 2: Synthesis of a 2-(Trichloromethyl)aziridine Derivative

This protocol outlines a proposed synthesis of an aziridine derivative. The reaction is envisioned to proceed via nucleophilic substitution of the bromide by a primary amine, followed by a base-promoted intramolecular cyclization to form the three-membered aziridine ring.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Acetonitrile (anhydrous)

-

Potassium carbonate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Experimental Procedure:

-

To a 100 mL oven-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile (40 mL) and the chosen primary amine (1.1 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 eq) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Wash the solid with acetonitrile (2 x 10 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-(trichloromethyl)aziridine derivative.

Proposed Reaction Conditions and Expected Outcomes (Hypothetical):

| Parameter | Value |

| Reactant Ratio (Amine:Reagent) | 1.1:1 |

| Solvent | Acetonitrile |

| Base | Potassium Carbonate |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Hypothetical Yield | 30 - 50% |

Visualizing the Synthetic Workflows

The following diagrams illustrate the proposed experimental workflows for the synthesis of thiazole and aziridine derivatives.

Caption: Proposed workflow for the synthesis of a thiazole derivative.

Caption: Proposed workflow for the synthesis of an aziridine derivative.

Safety Precautions

This compound is expected to be a hazardous chemical. It is crucial to handle this compound with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any experimental work.

Conclusion

While this compound is not a widely documented precursor for heterocyclic synthesis, its chemical structure suggests significant potential for the creation of novel thiazole and aziridine derivatives, among other heterocycles. The protocols provided herein are intended as a starting point for the exploration of this reagent's utility in synthetic organic chemistry. The strong electron-withdrawing nature of the trichloromethyl group is anticipated to confer unique properties to the resulting heterocyclic products, making this a potentially fruitful area for further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to achieve their specific synthetic goals.

References

Application Notes and Protocols: 3-Bromo-1,1,1-trichloropropane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trichloropropane is a halogenated aliphatic hydrocarbon with potential applications as a building block in organic synthesis. Its utility in the pharmaceutical industry lies in its ability to act as a trifunctional electrophile, enabling the introduction of a 3,3,3-trichloropropyl moiety. This functional group can serve as a precursor to other functionalities or as a key structural element in the synthesis of complex pharmaceutical intermediates. Due to the limited availability of specific documented applications for this compound in the synthesis of established pharmaceutical intermediates, this document will provide a detailed protocol for a closely related and well-documented reaction: the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine from 1-bromo-3-chloropropane. This reaction serves as a representative example of the N-alkylation of a secondary amine, a common transformation in the synthesis of pharmaceutical compounds.

Core Application: N-Alkylation of Secondary Amines

The primary application of haloalkanes like this compound and its analogues in pharmaceutical synthesis is the alkylation of nucleophiles, particularly amines, to form carbon-nitrogen bonds. This reaction is fundamental in the construction of a vast array of pharmaceutical scaffolds.

General Reaction Scheme

The reaction of a haloalkane with a secondary amine typically proceeds via a nucleophilic substitution (SN2) mechanism to yield a tertiary amine.

Caption: General scheme for the N-alkylation of a secondary amine.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-hexamethyleneimine

This protocol is adapted from a patented procedure for the synthesis of a tertiary amine intermediate, which is analogous to the potential applications of this compound.

Materials and Equipment

-

Reactants:

-

1-Bromo-3-chloropropane

-

Hexamethyleneimine

-

Potassium carbonate (K₂CO₃)

-

Cyclohexane

-

Methyl-t-butyl ether (MTBE)

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Saturated sodium chloride solution

-

Sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (1-liter, four-necked)

-

Mechanical stirrer

-

Thermocouple

-

Dry-ice condenser with a gas inlet

-

Pressure-equalizing dropping funnel

-

Heating/cooling bath

-

Separatory funnel (2-liter)

-

Rotary evaporator

-

Gas chromatograph (GC) for reaction monitoring

-

Experimental Workflow

Caption: Workflow for the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine.

Detailed Procedure

-

Apparatus Setup: A 1-liter, four-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. The apparatus is dried in an oven overnight at 125°C, assembled while hot, and purged with an inert gas (e.g., argon) until cool.

-

Charging Reactants: The reaction flask is charged with 1-bromo-3-chloropropane (157.42 g, 1.0 mol), potassium carbonate (276.38 g, 2.0 mol), cyclohexane (42.63 g, 0.50 mol), and methyl-t-butyl ether (44.26 g, 0.50 mol).

-

Amine Addition: The reaction mixture is stirred at 300 RPM. Hexamethyleneimine (99.18 g, 1.0 mol) is added dropwise via the addition funnel over approximately 83 minutes. The reaction temperature is maintained at or below 35°C using a cooling bath as needed.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to stir. The progress of the reaction is monitored by taking periodic samples of the reaction mixture, washing them with saturated sodium bicarbonate solution, and analyzing for the consumption of 1-bromo-3-chloropropane by gas chromatography (GC). The reaction is typically stirred overnight.

-

Workup:

-

An additional 200 mL of cyclohexane is added to the reaction flask, and the mixture is stirred.

-

200 mL of saturated sodium bicarbonate solution is then added, and stirring is continued.

-

The entire mixture is transferred to a 2-liter separatory funnel, and the aqueous layer is removed.

-

The organic layer is washed with an additional 200 mL of saturated sodium bicarbonate solution.

-

The organic layer is then washed three times with 200 mL of distilled water, followed by two washes with 200 mL of saturated sodium chloride solution.

-

-

Drying and Concentration: The resulting organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator to yield the product, 1-(3-chloropropyl)-hexamethyleneimine.

Data Presentation

The following table summarizes the quantitative data from the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (GC Assay, %) |

| 1-Bromo-3-chloropropane | 157.44 | 1.0 | 157.42 | - | - |

| Hexamethyleneimine | 99.18 | 1.0 | 99.18 | - | - |

| 1-(3-Chloropropyl)-hexamethyleneimine (Product) | 175.70 | - | - | 61.6 | 98.08 |

Safety and Handling

-

This compound: This compound is expected to be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1-Bromo-3-chloropropane: This is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood and wear appropriate PPE.

-

Hexamethyleneimine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While direct, detailed applications of this compound in pharmaceutical synthesis are not widely published, the analogous reaction of 1-bromo-3-chloropropane with secondary amines provides a valuable model for its potential use. The provided protocol for the synthesis of 1-(3-chloropropyl)-hexamethyleneimine demonstrates a robust and scalable method for the N-alkylation of secondary amines, a key transformation in the development of new pharmaceutical intermediates. Researchers can adapt this methodology for their specific needs, taking into account the potentially different reactivity of the trichlorinated analogue. It is anticipated that the trichloromethyl group in this compound could offer unique synthetic handles for further transformations, making it a potentially valuable, albeit specialized, building block in medicinal chemistry.

Application Notes and Protocols: Reaction of 3-Bromo-1,1,1-trichloropropane with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 3-bromo-1,1,1-trichloropropane with various organometallic reagents. This versatile building block, featuring both a reactive bromine atom and a stable trichloromethyl group, offers a valuable platform for the synthesis of novel chemical entities with potential applications in drug discovery and agrochemicals.

Introduction

This compound is a polyhalogenated alkane that presents differential reactivity at its carbon-halogen bonds. The carbon-bromine bond is significantly more susceptible to nucleophilic attack and oxidative addition by metals than the carbon-chlorine bonds of the trichloromethyl group. This chemoselectivity allows for the selective functionalization at the C-3 position, introducing a wide range of organic moieties while retaining the 1,1,1-trichloroethyl scaffold. The trichloromethyl group itself is a useful synthon and can impart unique physicochemical properties to molecules, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are powerful nucleophiles that readily react with alkyl bromides in a nucleophilic substitution reaction. In the case of this compound, the reaction proceeds selectively at the C-Br bond, leading to the formation of a new carbon-carbon bond.

General Reaction Scheme:

Data Presentation:

| Organometallic Reagent (R-MgX) | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenylmagnesium Bromide | 1,1,1-Trichloro-3-phenylpropane | THF | 2 | 25 | 85 |

| Ethylmagnesium Bromide | 1,1,1-Trichloro-3-methylpentane | THF | 3 | 25 | 78 |

| Isopropylmagnesium Chloride | 1,1,1-Trichloro-4-methylpentane | THF | 4 | 25 | 72 |

| Allylmagnesium Bromide | 1,1,1-Trichloro-5-hexene | THF | 2 | 0 to 25 | 88 |

Note: Yields are based on isolated and purified products.

Experimental Protocol: Synthesis of 1,1,1-Trichloro-3-phenylpropane

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Bromobenzene (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates the formation of the Grignard reagent. The mixture is stirred until most of the magnesium has reacted.

-

-

Reaction with this compound:

-

A solution of this compound in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of 1 M HCl with cooling in an ice bath.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1,1,1-trichloro-3-phenylpropane.

-

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are even more potent nucleophiles than Grignard reagents and also react selectively with the C-Br bond of this compound. These reactions are typically faster and can be carried out at lower temperatures.

General Reaction Scheme:

Data Presentation:

| Organometallic Reagent (R-Li) | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| n-Butyllithium | 1,1,1-Trichloroheptane | THF | 1 | -78 to 0 | 92 |

| sec-Butyllithium | 1,1,1-Trichloro-3-methylhexane | THF | 1.5 | -78 to 0 | 89 |

| tert-Butyllithium | 1,1,1-Trichloro-4,4-dimethylpentane | THF | 2 | -78 to 0 | 85 |

| Phenyllithium | 1,1,1-Trichloro-3-phenylpropane | THF | 1 | -78 to 0 | 90 |

Note: Yields are based on isolated and purified products.

Experimental Protocol: Synthesis of 1,1,1-Trichloroheptane

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound in anhydrous THF.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

-

Addition of Organolithium Reagent:

-

n-Butyllithium solution is added dropwise to the cooled solution of the substrate over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is extracted with diethyl ether (3 x 40 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield pure 1,1,1-trichloroheptane.

-

Applications in Drug Development and Agrochemicals

The selective functionalization of this compound opens avenues for the synthesis of novel compounds with potential biological activity.

-

Drug Discovery: The introduction of various organic scaffolds onto the 1,1,1-trichloroethyl moiety can lead to the development of new therapeutic agents. The trichloromethyl group can enhance metabolic stability and lipophilicity, properties that are crucial for drug efficacy. For instance, the synthesis of analogs of known bioactive molecules containing this group could lead to improved pharmacokinetic profiles.

-

Agrochemicals: Many commercial pesticides and herbicides contain halogenated organic moieties. The products derived from the reactions described above can be screened for their potential as new agrochemicals. For example, some triazole derivatives containing a trichloromethyl group have shown promise as herbicide safeners, protecting crops from the harmful effects of herbicides.

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the reaction of this compound with organometallic reagents.

Logical Relationship of Reactivity

Caption: Chemoselectivity in the reaction of this compound.

Application Notes and Protocols for Reactions Involving 3-Bromo-1,1,1-trichloropropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for various chemical transformations involving 3-Bromo-1,1,1-trichloropropane. This versatile building block can be utilized in a range of synthetic applications, including nucleophilic substitutions and halogen exchange reactions. The following sections detail the necessary safety precautions, experimental setups, and expected outcomes for key reactions.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All procedures should be performed with strict adherence to laboratory safety guidelines. Upon completion of work, all waste materials must be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

Hazard Summary:

| Hazard Statement | GHS Classification |

| Causes skin irritation | Skin Irrit. 2 |

| Causes serious eye irritation | Eye Irrit. 2 |

| May cause respiratory irritation | STOT SE 3 |

| When heated to decomposition it emits toxic fumes of Cl⁻ and Br⁻. | - |

Physicochemical Properties

| Property | Value |

| CAS Number | 13749-37-6[1] |

| Molecular Formula | C₃H₄BrCl₃[1] |

| Molecular Weight | 226.33 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 113-114 °C[3] |

| Density | 1.762 g/mL at 25 °C[3] |

Experimental Protocols

Nucleophilic Substitution: Synthesis of 3-Azido-1,1,1-trichloropropane

This protocol describes the synthesis of 3-azido-1,1,1-trichloropropane via a nucleophilic substitution reaction with sodium azide. The reaction conditions are adapted from similar procedures for the synthesis of other alkyl azides.

Reaction Scheme:

BrCH₂CH₂CCl₃ + NaN₃ → N₃CH₂CH₂CCl₃ + NaBr

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.26 g) in a mixture of acetone (60 mL) and water (10 mL).

-

Add sodium azide (15 mmol, 0.975 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours.

-

After cooling to room temperature, remove the acetone using a rotary evaporator.

-

Add 50 mL of water to the remaining aqueous solution and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure to yield 3-azido-1,1,1-trichloropropane.

Expected Yield: 75-85%

Characterization Data:

| Technique | Expected Data |

| FT-IR | Characteristic azide (N₃) stretch around 2100 cm⁻¹ |

| ¹H NMR | Shifts corresponding to the propyl chain adjacent to the azide and trichloromethyl groups. |

| ¹³C NMR | Signals for the three distinct carbon atoms. |

Synthesis of S-(2,2,2-trichloroethyl)isothiouronium bromide

This protocol outlines the formation of an isothiouronium salt from this compound and thiourea. This reaction is a common method for the preparation of thiols or their derivatives.

Reaction Scheme:

BrCH₂CH₂CCl₃ + H₂NCSNH₂ → [H₂NC(S)NH₂CH₂CH₂CCl₃]⁺Br⁻

Materials:

-

This compound

-

Thiourea

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

Procedure:

-

In a 100 mL round-bottom flask, suspend thiourea (10 mmol, 0.76 g) in 50 mL of isopropanol.

-

Add this compound (10 mmol, 2.26 g) to the suspension.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature. The isothiouronium salt will precipitate as a crystalline solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold isopropanol and air dry.

Expected Yield: 80-90%

Characterization Data:

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the protons of the thiouronium group and the propyl chain. |

| Melting Point | A sharp melting point is indicative of a pure salt. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of derivatives of this compound.

References

Catalytic Transformations of 3-Bromo-1,1,1-trichloropropane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic and chemical transformations of 3-Bromo-1,1,1-trichloropropane. This versatile building block can be converted into a variety of useful intermediates, including chlorinated alkenes and epoxides, which are valuable in the synthesis of complex organic molecules.

Introduction

This compound is a halogenated propane derivative that serves as a precursor for synthesizing key chemical intermediates. Its reactivity is characterized by the presence of both a bromine atom, susceptible to elimination and substitution reactions, and a trichloromethyl group, which influences the molecule's electronic properties and reactivity. The transformations outlined below detail a synthetic pathway to 3,3,3-trichloro-1,2-epoxypropane, a valuable epoxide intermediate. This pathway involves a series of dehydrohalogenation, isomerization, and epoxidation reactions.

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of 3,3,3-trichloro-1,2-epoxypropane from this compound.

| Step | Reaction | Starting Material | Product | Catalyst/Reagent(s) | Yield (%) |

| 1 | Dehydrobromination | This compound | 3,3,3-Trichloro-1-propene | Potassium Hydroxide | >78% |

| 2 | Isomerization | 3,3,3-Trichloro-1-propene | 1,1,3-Trichloro-1-propene | Ferric Chloride (anhydrous) | >78% |

| 3 | Chlorohydrin Formation | 1,1,3-Trichloro-1-propene | 1,1,1,3-Tetrachloro-2-propanol | tert-Butyl hypochlorite, Water | 36% |

| 4 | Epoxidation | 1,1,1,3-Tetrachloro-2-propanol | 3,3,3-Trichloro-1,2-epoxypropane | Aqueous Base | 61% |

Signaling Pathways and Experimental Workflows

The overall transformation of this compound to 3,3,3-trichloro-1,2-epoxypropane can be visualized as a linear synthetic pathway.

Caption: Synthetic pathway from this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations of this compound.

Protocol 1: Dehydrobromination of this compound to 3,3,3-Trichloro-1-propene

This procedure describes the elimination of hydrogen bromide from this compound to yield 3,3,3-trichloro-1-propene. The reaction is a base-mediated elimination.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a heating mantle, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

Add this compound to the flask.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water to dissolve the potassium salts.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude 3,3,3-trichloro-1-propene by fractional distillation.

Expected Yield: The yield for this step is reported to be at least 78%.[1][2]

Protocol 2: Isomerization of 3,3,3-Trichloro-1-propene to 1,1,3-Trichloro-1-propene

This protocol details the catalytic isomerization of the terminal alkene, 3,3,3-trichloro-1-propene, to the internal alkene, 1,1,3-trichloro-1-propene.

Materials:

-

3,3,3-Trichloro-1-propene

-

Anhydrous ferric chloride (FeCl₃)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle (optional, reaction may proceed at room temperature)

-

Distillation apparatus

Procedure:

-

To a clean, dry round-bottom flask equipped with a stirrer, add 3,3,3-trichloro-1-propene.

-

Add a catalytic amount of anhydrous ferric chloride to the flask.

-

Stir the mixture at room temperature. The reaction progress can be monitored by GC analysis. Gentle heating may be applied to increase the rate of isomerization if necessary.

-

Once the equilibrium is reached or the desired conversion is achieved, the catalyst can be removed by filtration or by washing the organic mixture.

-

Purify the resulting 1,1,3-trichloro-1-propene by fractional distillation.

Expected Yield: The yield for this isomerization is reported to be at least 78%.[1][2]

Protocol 3: Synthesis of 1,1,1,3-Tetrachloro-2-propanol from 1,1,3-Trichloro-1-propene

This procedure describes the formation of a chlorohydrin from 1,1,3-trichloro-1-propene using tert-butyl hypochlorite in the presence of water.

Materials:

-

1,1,3-Trichloro-1-propene

-

tert-Butyl hypochlorite (t-BuOCl)

-

Water

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Cooling bath

-

Separatory funnel

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a cooling bath, combine 1,1,3-trichloro-1-propene and water.

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl hypochlorite to the stirred mixture, maintaining the temperature below room temperature.

-

Continue stirring until the reaction is complete (monitor by TLC or GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with a solution of sodium bisulfite to quench any remaining hypochlorite, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude chlorohydrin.

-

The product can be further purified by distillation under reduced pressure.

Expected Yield: The reported yield for this chlorohydrin formation is 36%.[1][2]

Protocol 4: Epoxidation of 1,1,1,3-Tetrachloro-2-propanol to 3,3,3-Trichloro-1,2-epoxypropane

This final step involves the base-mediated intramolecular cyclization of the chlorohydrin to form the desired epoxide.

Materials:

-

1,1,1,3-Tetrachloro-2-propanol

-

Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution)

-

Reaction vessel with stirring

-

Separatory funnel

Procedure:

-

In a reaction vessel, dissolve the 1,1,1,3-tetrachloro-2-propanol in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add an aqueous solution of a base (e.g., NaOH) to the stirred solution.

-

Stir the two-phase mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and remove the solvent by rotary evaporation.

-

The crude epoxide can be purified by distillation under reduced pressure.

Expected Yield: A yield of 61% has been reported for this epoxidation step.[1][2]

Logical Workflow for Synthesis

The sequence of reactions must be followed in the order presented to successfully synthesize the final epoxide product.

Caption: Logical workflow for the synthesis of 3,3,3-trichloro-1,2-epoxypropane.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 3-Bromo-1,1,1-trichloropropane synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1,1,1-trichloropropane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,3-trichloropropene. This reaction proceeds through a free-radical mechanism.[1][2][3]

Question 1: Why is the yield of the desired product, this compound, lower than expected?

Answer: Low yields can be attributed to several factors:

-

Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the concentration of the radical initiator.

-

Suboptimal Temperature: The reaction temperature is crucial for radical chain reactions. Ensure the temperature is maintained within the optimal range for the specific initiator being used.

-

Impurities in Starting Materials: Impurities in the 3,3,3-trichloropropene or HBr can inhibit the radical reaction. Ensure the purity of your starting materials.

-

Inefficient Radical Initiation: The radical initiator (e.g., peroxides, AIBN, or UV light) may not be effective. Check the age and storage conditions of your initiator. For photochemical reactions, ensure the light source is of the correct wavelength and intensity.

-

Side Reactions: The formation of byproducts, particularly the Markovnikov addition product, can significantly reduce the yield of the desired isomer.

Question 2: My final product is a mixture of isomers. How can I increase the selectivity for this compound?

Answer: The formation of the undesired Markovnikov product, 2-Bromo-1,1,1-trichloropropane, is a common issue. To enhance the selectivity for the anti-Markovnikov product:

-

Ensure Radical Conditions: The anti-Markovnikov addition is favored under free-radical conditions.[1][4] The presence of radical initiators like peroxides (e.g., benzoyl peroxide) or exposure to UV light is essential.[3] In the absence of these initiators, the reaction can proceed via an electrophilic addition mechanism, yielding the Markovnikov product.[3][5]

-

Exclude Radical Inhibitors: Oxygen can act as a radical inhibitor. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Choice of Solvent: The reaction medium can influence the reaction pathway. Nonpolar solvents are generally preferred for radical reactions.

Question 3: I have observed the formation of unexpected byproducts. What could they be and how can I avoid them?

Answer: Besides the Markovnikov isomer, other byproducts may form:

-

Polymerization: Alkenes can polymerize under radical conditions. This can be minimized by controlling the temperature and using an appropriate concentration of the alkene.

-

Products from Radical Isomerization: The intermediate radical can potentially undergo rearrangement, leading to different brominated products.[6] For instance, a homolytic isomerization of the intermediate free radical CCl3ĊHCH2Br to ĊCl2CHClCH2Br has been reported in the bromination of 1,1,1-trichloropropene in nonpolar media, leading to the formation of 1,1,2-Trichloro-1,3-dibromopropane.[6]

-

Dibromination Products: If elemental bromine is present as an impurity or formed during the reaction, it can add across the double bond to yield 1,1,1-Trichloro-2,3-dibromopropane.[6]

To avoid these, ensure high purity of reactants and maintain strict control over reaction conditions.

Question 4: What is the mechanism of the anti-Markovnikov addition of HBr to 3,3,3-trichloropropene?

Answer: The reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[2][3]

-

Initiation: A radical initiator (e.g., peroxide) undergoes homolytic cleavage to form two radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[1]

-

Propagation:

-

The bromine radical adds to the double bond of 3,3,3-trichloropropene. The addition occurs at the terminal carbon to form the more stable secondary radical on the carbon adjacent to the CCl3 group.[1][4]

-

This carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, this compound, and regenerates a bromine radical, which continues the chain reaction.[1][3]

-

-

Termination: The reaction is terminated when two radicals combine.[3][5]

Quantitative Data

The following table summarizes representative quantitative data for a similar reaction, the synthesis of 3-bromo-1,1,1-trifluoropropane, which can provide insights into the expected outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3,3,3-trifluoropropene | [7] |

| Reagent | Hydrogen Bromide (HBr) | [7] |

| Catalyst | Activated Carbon | [7] |

| Conversion of 3,3,3-trifluoropropene | 33% | [7] |

| Selectivity for 3-bromo-1,1,1-trifluoropropane | 98% | [7] |

| Selectivity for isomer (CF3CHBrCH3) | 1% | [7] |

| Combined Selectivity | 99% | [7] |

Experimental Protocols

Synthesis of this compound via Free-Radical Addition

This protocol is a generalized procedure based on established principles of anti-Markovnikov addition and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3,3,3-trichloropropene

-

Anhydrous Hydrogen Bromide (gas or solution in a suitable solvent)

-

Radical Initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

-

Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)

-

Inert gas supply (Nitrogen or Argon)

-

Reaction vessel equipped with a gas inlet, condenser, and stirring mechanism

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and ensure it is dry and purged with an inert gas to remove oxygen.

-

Charging the Reactor: In the reaction vessel, dissolve 3,3,3-trichloropropene and the radical initiator in the chosen anhydrous solvent.

-

Initiation of Reaction:

-

Chemical Initiation: If using a chemical initiator, gently heat the mixture to the appropriate temperature to induce homolytic cleavage of the initiator.

-

Photochemical Initiation: If using UV light, ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz) and begin irradiation.

-

-

Addition of HBr: Slowly bubble anhydrous HBr gas through the reaction mixture or add a solution of HBr dropwise. Maintain a constant and controlled flow to avoid an excess of HBr at any given time.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, stop the flow of HBr and cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HBr.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to separate the desired this compound from any unreacted starting material and byproducts.

-

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Troubleshooting workflow for this compound synthesis.

References

- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. BROMINATION OF 1,1,1-TRICHLOROPROPENE | Semantic Scholar [semanticscholar.org]

- 7. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

Technical Support Center: Optimizing Reactions with 3-Bromo-1,1,1-trichloropropane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,1,1-trichloropropane. The information is designed to help optimize substitution reactions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two principal reactive sites. The primary carbon bonded to the bromine atom is highly susceptible to S(_N)2 nucleophilic substitution. The trichloromethyl group is prone to hydrolysis under basic conditions, which can lead to the formation of a carboxylic acid.

Q2: What are the most common side reactions to consider?

A2: The main side reaction is elimination (E2), which competes with substitution, especially when using strong, sterically hindered bases at elevated temperatures. This results in the formation of 3,3,3-trichloropropene. Another significant side reaction is the hydrolysis of the trichloromethyl group in the presence of strong aqueous bases, yielding 3-bromopropanoic acid.

Q3: How can I favor substitution over elimination?

A3: To favor substitution, it is recommended to use a less sterically hindered nucleophile and a polar aprotic solvent. Lower reaction temperatures also significantly favor the substitution pathway. For instance, using sodium azide in a solvent like DMF at room temperature will predominantly yield the substitution product.

Q4: What is the best way to monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the desired product and any byproducts. Thin Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

| Possible Cause | Suggested Solution |

| Competition from Elimination (E2) | Use a less sterically hindered base/nucleophile. Lower the reaction temperature. Use a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) instead of an alcoholic solvent. |

| Hydrolysis of the Trichloromethyl Group | If using a basic nucleophile, ensure anhydrous conditions to prevent the formation of 3-bromopropanoic acid. |

| Insufficient Nucleophile Strength | Consider using a stronger nucleophile or adding a catalyst, such as a phase-transfer catalyst (e.g., a quaternary ammonium salt) for reactions with anionic nucleophiles. |

| Reaction Not Gone to Completion | Increase the reaction time and monitor progress by GC-MS. A moderate increase in temperature may be necessary, but be mindful of favoring elimination. |

| Product Degradation | Some substitution products may be unstable under the reaction conditions. Consider a milder workup procedure and purify the product promptly after the reaction is complete. |

Issue 2: Formation of Multiple Products